molecular formula C20H46O5Si2 B12547538 1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane CAS No. 142266-57-7

1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane

Cat. No.: B12547538
CAS No.: 142266-57-7
M. Wt: 422.7 g/mol
InChI Key: UBSFXXDCPKQDLL-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane is an organosilicon compound characterized by the presence of two silicon atoms bonded to octyl groups and methoxy groups. This compound is part of the larger family of disiloxanes, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane typically involves the reaction of octyltrichlorosilane with methanol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate silanol, which then undergoes condensation to form the disiloxane compound. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol

    Catalyst: Pyridine or other bases

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane can undergo various chemical reactions, including:

    Hydrolysis: Reaction with water to form silanols and methanol.

    Condensation: Formation of higher molecular weight siloxanes through the elimination of methanol.

    Substitution: Replacement of methoxy groups with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions

    Condensation: Catalysts such as acids or bases

    Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds

Major Products Formed

    Hydrolysis: Silanols and methanol

    Condensation: Higher molecular weight siloxanes

    Substitution: Functionalized disiloxanes with various organic groups

Scientific Research Applications

1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and stability.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane involves its ability to form stable siloxane bonds, which contribute to its chemical stability and reactivity. The compound can interact with various molecular targets, including hydroxyl groups on surfaces and biomolecules, leading to the formation of stable siloxane linkages. These interactions are crucial for its applications in surface modification and material science.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3,3-Tetraethoxy-1,3-dioctyldisiloxane
  • 1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane
  • 1,1,3,3-Tetramethoxypropane

Uniqueness

1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane is unique due to its specific combination of methoxy and octyl groups, which impart distinct hydrophobic and chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.

Properties

CAS No.

142266-57-7

Molecular Formula

C20H46O5Si2

Molecular Weight

422.7 g/mol

IUPAC Name

[dimethoxy(octyl)silyl]oxy-dimethoxy-octylsilane

InChI

InChI=1S/C20H46O5Si2/c1-7-9-11-13-15-17-19-26(21-3,22-4)25-27(23-5,24-6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3

InChI Key

UBSFXXDCPKQDLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si](OC)(OC)O[Si](CCCCCCCC)(OC)OC

Origin of Product

United States

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